molecular formula C21H23N5O2S B11478787 N-phenyl-3-[(phenylcarbamoyl)amino]-4-thia-1,2-diazaspiro[4.5]dec-2-ene-1-carboxamide

N-phenyl-3-[(phenylcarbamoyl)amino]-4-thia-1,2-diazaspiro[4.5]dec-2-ene-1-carboxamide

Cat. No.: B11478787
M. Wt: 409.5 g/mol
InChI Key: MTYFYYUWCBOLJM-UHFFFAOYSA-N
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Description

N-phenyl-3-[(phenylcarbamoyl)amino]-4-thia-1,2-diazaspiro[45]dec-2-ene-1-carboxamide is a complex organic compound characterized by its spirocyclic structure Spirocyclic compounds are known for their unique three-dimensional architecture, which imparts distinct chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-3-[(phenylcarbamoyl)amino]-4-thia-1,2-diazaspiro[4.5]dec-2-ene-1-carboxamide typically involves multiple steps. One common method includes the oxidative cleavage of a precursor compound, followed by amine coupling and deprotection of protective groups. For example, the oxidative cleavage of tert-butyl 1-(furan-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate can be followed by coupling with an amine and subsequent deprotection using hydrochloric acid in 1,4-dioxane .

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-3-[(phenylcarbamoyl)amino]-4-thia-1,2-diazaspiro[4.5]dec-2-ene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-phenyl-3-[(phenylcarbamoyl)amino]-4-thia-1,2-diazaspiro[4.5]dec-2-ene-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-phenyl-3-[(phenylcarbamoyl)amino]-4-thia-1,2-diazaspiro[4.5]dec-2-ene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit the activity of an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-phenyl-3-[(phenylcarbamoyl)amino]-4-thia-1,2-diazaspiro[4.5]dec-2-ene-1-carboxamide is unique due to its specific spirocyclic structure and the presence of both phenyl and carbamoyl groups. This combination imparts distinct chemical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H23N5O2S

Molecular Weight

409.5 g/mol

IUPAC Name

N-phenyl-2-(phenylcarbamoylamino)-1-thia-3,4-diazaspiro[4.5]dec-2-ene-4-carboxamide

InChI

InChI=1S/C21H23N5O2S/c27-18(22-16-10-4-1-5-11-16)24-19-25-26(21(29-19)14-8-3-9-15-21)20(28)23-17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H,23,28)(H2,22,24,25,27)

InChI Key

MTYFYYUWCBOLJM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)N(N=C(S2)NC(=O)NC3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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